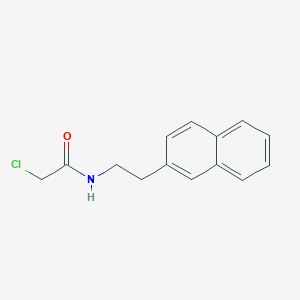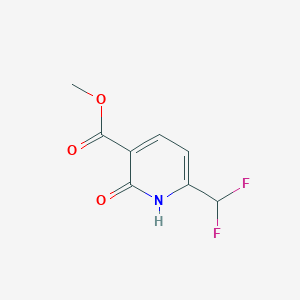
1-Methylsulfonyl-3-propylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyl-3-propylpiperidine (MSP) is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MSP has been studied extensively for its effects on the central nervous system and its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-Methylsulfonyl-3-propylpiperidine is not fully understood. However, it is believed that 1-Methylsulfonyl-3-propylpiperidine acts by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-Methylsulfonyl-3-propylpiperidine has been shown to inhibit the release of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-propylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. 1-Methylsulfonyl-3-propylpiperidine has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its effects on neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methylsulfonyl-3-propylpiperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 1-Methylsulfonyl-3-propylpiperidine in lab experiments. It can be difficult to control the concentration of 1-Methylsulfonyl-3-propylpiperidine in experimental systems, which may affect the reproducibility of results. Additionally, 1-Methylsulfonyl-3-propylpiperidine has been shown to have some toxic effects at high concentrations, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on 1-Methylsulfonyl-3-propylpiperidine. One area of research is the development of more specific and potent 1-Methylsulfonyl-3-propylpiperidine derivatives that may have improved therapeutic properties. Another area of research is the investigation of the potential use of 1-Methylsulfonyl-3-propylpiperidine in the treatment of other neurological disorders, such as schizophrenia and depression. Finally, more research is needed to fully understand the mechanism of action of 1-Methylsulfonyl-3-propylpiperidine and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 1-Methylsulfonyl-3-propylpiperidine involves several steps, including the reaction of 1-methylpiperidine with propylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization. The yield of 1-Methylsulfonyl-3-propylpiperidine can vary depending on the specific synthesis method used.
Applications De Recherche Scientifique
1-Methylsulfonyl-3-propylpiperidine has been studied extensively for its potential therapeutic properties. It has been shown to have a number of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal excitability. 1-Methylsulfonyl-3-propylpiperidine has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-propylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-3-5-9-6-4-7-10(8-9)13(2,11)12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIJOXOPWHPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-propylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)

![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)